molecular formula C25H24N2O3 B11310177 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide

Cat. No.: B11310177
M. Wt: 400.5 g/mol
InChI Key: SJFXYLRHOSPBHL-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a benzamide structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxyphenyl group can be introduced through electrophilic substitution reactions, while the benzamide structure is formed via amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide stands out due to its unique combination of an indole moiety, a methoxyphenyl group, and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C25H24N2O3/c1-27(25(28)20-9-5-7-11-23(20)30-3)24(17-12-14-18(29-2)15-13-17)21-16-26-22-10-6-4-8-19(21)22/h4-16,24,26H,1-3H3

InChI Key

SJFXYLRHOSPBHL-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC

Origin of Product

United States

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